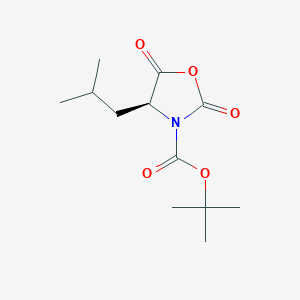

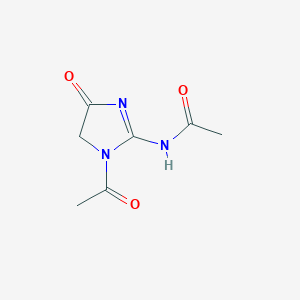

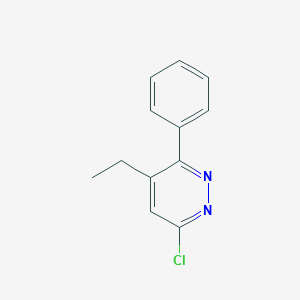

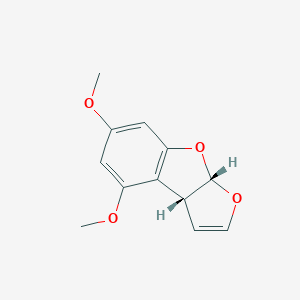

6-氯-4-乙基-3-苯基吡啶二嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the interaction of intermediates with various reagents. For instance, the paper titled "3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d]pyrimidine: An Efficient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents" describes the synthesis of triazine and triazepine derivatives through reactions with hydrazonyl halides and other reagents . Although this does not directly pertain to 6-Chloro-4-ethyl-3-phenylpyridazine, the methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Chloro-4-ethyl-3-phenylpyridazine has been studied using various spectroscopic techniques and quantum-chemical calculations. For example, the paper "Synthesis and molecular structure of 6-aryl-3-ethoxycarbonyl-4-hydroxypyridazines" discusses the use of quantum-chemical calculations to estimate tautomeric equilibria and the confirmation of structure through X-ray diffraction analysis . These techniques could be applied to analyze the molecular structure of 6-Chloro-4-ethyl-3-phenylpyridazine.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds containing a pyridazine ring can be quite diverse. The paper on the synthesis of triazines and triazepines indicates that the intermediate used can react with chlorinated active methylene compounds to deliver triazine derivatives . This suggests that a compound like 6-Chloro-4-ethyl-3-phenylpyridazine could also participate in various chemical reactions, potentially leading to a range of derivatives with different properties and activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often characterized by spectroscopic methods and crystallography. The paper "Crystal structure and DFT calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid" provides an example of how these techniques are used to determine properties such as crystal structure, vibrational frequencies, and molecular electrostatic potential maps . Similar studies could be conducted on 6-Chloro-4-ethyl-3-phenylpyridazine to fully understand its properties.

科学研究应用

合成和化学反应性

6-氯-4-乙基-3-苯基吡啶二嗪是合成具有潜在抗菌、杀虫和其它药理相关活性的各种化合物的关键中间体。例如,它已被用于制备新型噻吩并[2,3-c]吡啶二嗪,展示了抗菌剂领域的工艺进步 (Al-Kamali 等人,2014)。该化学支架也是生成 N-取代衍生物的基石,对小菜蛾表现出显着的杀虫活性,突出了其在开发潜在农业杀虫剂中的作用 (Wu 等人,2012)。

交叉偶联反应

在 Suzuki 交叉偶联反应下,4-溴-6-氯-3-苯基吡啶二嗪在位置 4 的区域选择性芳基化支撑了其在制造广泛药理有益的吡啶二嗪衍生物中的效用。该过程举例说明了将氯吡啶二嗪作为掩蔽基的战略性使用,促进了多种化合物的合成 (Sotelo & Raviña,2002)。

相转移催化

6-氯-4-乙基-3-苯基吡啶二嗪中的氯取代基在无溶剂条件下使用相转移催化进行有效且选择性的氟化。这种改性不仅提高了产率和选择性,还为在各个领域进一步官能化和应用开辟了途径 (Marque 等人,2004)。

乙酰胆碱酯酶抑制剂

在神经学研究领域,6-氯-4-乙基-3-苯基吡啶二嗪的衍生物已被探索作为乙酰胆碱酯酶抑制剂,展示了在治疗阿尔茨海默病中的潜在应用。该支架上的结构修饰可以产生具有增强的 AChE 抑制活性和选择性的化合物,强调了其在药物化学中的重要性 (Contreras 等人,2001)。

抗癌活性

源自 6-氯-4-乙基-3-苯基吡啶二嗪骨架的杂化分子的探索性研究已经识别出对前列腺癌细胞具有显着抗癌活性的化合物。这项研究揭示了此类衍生物在肿瘤治疗和药物开发中的潜力 (Demirci & Demirbas,2019)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

属性

IUPAC Name |

6-chloro-4-ethyl-3-phenylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-2-9-8-11(13)14-15-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNKWOXAOFFVSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN=C1C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563173 |

Source

|

| Record name | 6-Chloro-4-ethyl-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-ethyl-3-phenylpyridazine | |

CAS RN |

133308-81-3 |

Source

|

| Record name | 6-Chloro-4-ethyl-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

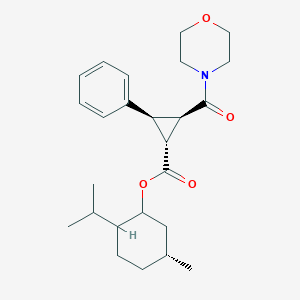

![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)

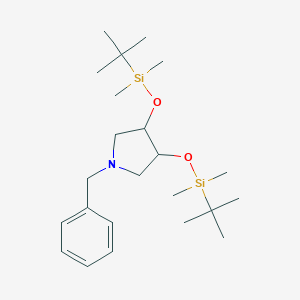

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)